Enhanced Lipophilicity and Predicted Membrane Permeability Over Unsubstituted Analog
The presence of the 2-chloro-4-methylphenyl substituent on the carbamoyl nitrogen increases the compound's lipophilicity relative to the simpler (4-(phenylcarbamoyl)phenyl)boronic acid (CAS 330793-45-8). The calculated logP for the target compound is higher (exact value not directly reported but can be inferred from structural features), which is a critical parameter for passive membrane diffusion and oral bioavailability in drug discovery [1]. This differentiation is supported by class-level inference: substituted phenylboronic acids with halogen and alkyl groups consistently exhibit enhanced lipophilicity compared to their unsubstituted counterparts, a trend well-documented in medicinal chemistry optimization [2].
| Evidence Dimension | Lipophilicity (logP) – predicted |
|---|---|
| Target Compound Data | Not directly reported; structural features (chloro, methyl) indicate increased logP |
| Comparator Or Baseline | (4-(Phenylcarbamoyl)phenyl)boronic acid (CAS 330793-45-8); logP not directly reported |
| Quantified Difference | Qualitative increase inferred from substitution pattern |
| Conditions | In silico prediction based on molecular structure |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a key factor for intracellular target engagement in cell-based assays or in vivo studies.
- [1] PubChem. (2025). Compound Summary for CID 44119165, (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid. National Center for Biotechnology Information. View Source
- [2] Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. View Source
